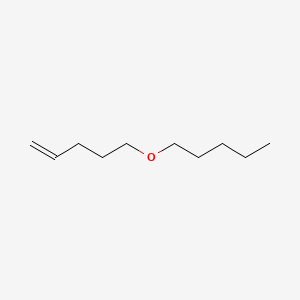
4-Pentenyl pentyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentenyl pentyl ether is an organic compound with the molecular formula C10H20O. It belongs to the class of ethers, which are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which includes a pentenyl group and a pentyl group connected via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 4-Pentenyl pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve the use of 4-penten-1-ol and pentyl bromide in the presence of a strong base such as sodium hydride (NaH) or silver oxide (Ag2O) as a mild base .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is typically limited to simple symmetrical ethers. For more complex ethers like this compound, the Williamson ether synthesis remains the preferred method due to its versatility and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Pentenyl pentyl ether can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for aliphatic ethers.
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) to form alcohols and alkyl halides.
Claisen Rearrangement: This is a specific reaction for allyl vinyl ethers, where heating causes an intramolecular rearrangement to form β-aryl allyl ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).
Acidic Cleavage: HI or HBr in aqueous solution.
Claisen Rearrangement: Typically requires heating to around 250°C.
Major Products
Oxidation: Formation of peroxides.
Acidic Cleavage: Formation of alcohols and alkyl halides.
Claisen Rearrangement: Formation of β-aryl allyl ethers.
Scientific Research Applications
4-Pentenyl pentyl ether has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of perfumes, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action for 4-Pentenyl pentyl ether in chemical reactions typically involves the cleavage of the C-O bond. During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an S_N2, S_N1, or E1 reaction mechanism . The specific pathway depends on the type of substituents attached to the ether.
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: A simple symmetrical ether with two ethyl groups.
Ethyl methyl ether: An asymmetrical ether with one ethyl and one methyl group.
Tetrahydrofuran: A cyclic ether with a five-membered ring structure.
Uniqueness
4-Pentenyl pentyl ether is unique due to its combination of a pentenyl group and a pentyl group, which provides distinct chemical properties and reactivity compared to simpler ethers. Its structure allows for specific interactions in both chemical and biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
56052-88-1 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-pent-4-enoxypentane |
InChI |
InChI=1S/C10H20O/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-10H2,2H3 |
InChI Key |
MAXVGMWLQMEIEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















